
Antileishmanial agent-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-27 is a synthetic compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in various forms, including visceral, cutaneous, and mucocutaneous leishmaniasis. The development of this compound aims to provide a more effective and less toxic treatment option compared to existing therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-27 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions . The yields of these reactions typically range from 69% to 84%.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Antileishmanial agent-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with modified chemical properties.
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its therapeutic potential in treating leishmaniasis and other parasitic infections.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of antileishmanial agent-27 involves multiple pathways:
Molecular Targets: The compound targets key enzymes and proteins in the Leishmania parasite, disrupting essential metabolic processes.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of parasite growth and replication.
Vergleich Mit ähnlichen Verbindungen
Antileishmanial agent-27 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Miltefosine, amphotericin B, pentamidine, and paromomycin
Uniqueness: Unlike other antileishmanial agents, this compound exhibits a broader spectrum of activity and lower toxicity. It also shows higher efficacy against drug-resistant strains of Leishmania.
Eigenschaften
Molekularformel |
C24H16BrNO3S2 |
|---|---|
Molekulargewicht |
510.4 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-[(4-bromophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C24H16BrNO3S2/c25-17-7-5-15(6-8-17)13-28-18-9-10-19-16(11-23(27)29-21(19)12-18)14-30-24-26-20-3-1-2-4-22(20)31-24/h1-12H,13-14H2 |
InChI-Schlüssel |
LLDSTSFBRVGXDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


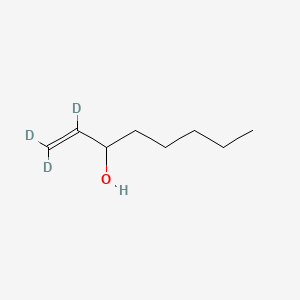
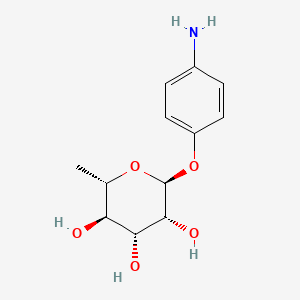
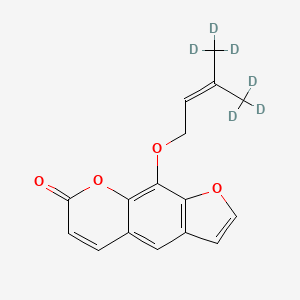





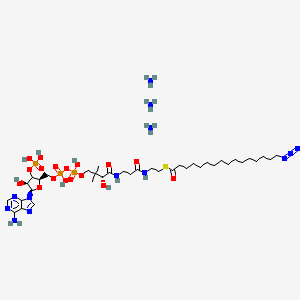
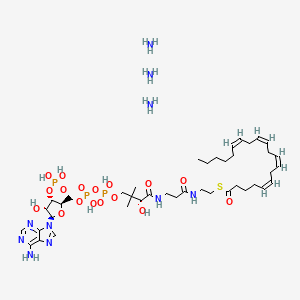

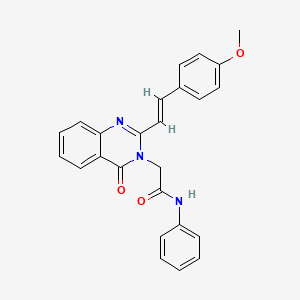
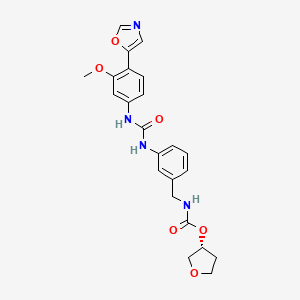
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
